molecular formula C15H19N3O4S2 B2650272 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine CAS No. 851863-60-0

4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B2650272
CAS No.: 851863-60-0
M. Wt: 369.45
InChI Key: AEDYTGAQKLNHAS-UHFFFAOYSA-N
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Description

4-{4-[2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine is a high-purity chemical hybrid compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule is built on a privileged 4,5-dihydro-1H-imidazole (imidazoline) scaffold, a structure recognized for its broad relevance in developing biologically active compounds . The core imidazoline structure is functionally diversified with a methylsulfanyl group at the 2-position, a modification known to contribute to the profile of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in antiviral research . Furthermore, the presence of the benzenesulfonylmorpholine moiety is a significant feature, as sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors and their wide spectrum of biological activities . This specific molecular architecture makes it a compound of interest for researchers exploring new therapeutic agents. Its potential mechanisms of action are likely multi-factorial, given that its individual structural components have been associated with various biological targets. The 4,5-dihydro-1H-imidazole core is a noted pharmacophore in compounds investigated for anticancer properties, such as kinase inhibitors . Simultaneously, sulfonamide derivatives are a well-established class studied for their antibacterial properties and their ability to overcome antibiotic resistance . Researchers may find this hybrid compound valuable for screening against a range of biological targets, including kinases, receptors, and microbial proteins. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-23-15-16-6-7-18(15)14(19)12-2-4-13(5-3-12)24(20,21)17-8-10-22-11-9-17/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDYTGAQKLNHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

The compound 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.

Structure and Composition

The compound features a morpholine ring connected to a benzenesulfonyl group, which in turn is linked to an imidazole derivative with a methylthio substituent. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of approximately 348.42 g/mol.

Medicinal Chemistry

The compound's structure suggests potential use as a pharmaceutical agent. The presence of the imidazole ring is significant due to its biological activity, often found in drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that imidazole derivatives can exhibit anticancer properties. A study on related compounds showed that modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines, suggesting that similar modifications in this compound could yield promising results .

Antimicrobial Agents

Compounds containing sulfonyl groups have been recognized for their antimicrobial properties. The benzenesulfonyl moiety in this compound may contribute to its effectiveness against bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies on sulfonamide derivatives have demonstrated significant antibacterial activity. The incorporation of the morpholine and imidazole structures could synergistically enhance this effect, warranting further investigation into its antimicrobial potential .

Material Science

The unique electronic properties of the compound make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Electronics

Research has explored the use of sulfonyl-containing compounds in organic light-emitting diodes (OLEDs). The electron-withdrawing characteristics of the sulfonyl group can improve charge transport properties . This compound's structural features could be optimized for enhanced performance in electronic devices.

Biological Research

The compound's ability to interact with biological molecules positions it as a candidate for research into enzyme inhibitors or modulators.

Case Study: Enzyme Inhibition

Studies on similar morpholine derivatives have shown promise as enzyme inhibitors. The potential for this compound to inhibit specific enzymes involved in metabolic pathways could lead to advancements in drug development .

Mechanism of Action

The mechanism of action of 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Implications

The table below compares the target compound with four analogs from the evidence, focusing on substituent effects and physicochemical properties:

Compound CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Impact on Properties
Target: 4-{4-[2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine Hypothetical C₁₆H₂₀N₃O₄S₂ ~382.48 (calculated) - Methylsulfanyl (-SMe) on imidazole Moderate hydrophobicity; potential for hydrogen bonding via SMe
Analog 1: 4-{4-[2-({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)-...morpholine () 851806-55-8 C₂₂H₂₂F₃N₃O₄S₂ 513.55 - Trifluoromethylphenyl (-CF₃Ph) on sulfanyl Enhanced hydrophobicity/electron-withdrawal; improved metabolic stability
Analog 2: 4-{4-[(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine () 866050-42-2 C₁₄H₁₈N₄O₅S 354.38 - Nitro (-NO₂) on benzene; methyl on imidazole Increased electron-withdrawal; higher reactivity in nucleophilic substitutions
Analog 3: Benzimidazole-morpholine sulfonyl derivatives () N/A Varies ~450–500 (estimated) - Benzimidazole core; methoxy/pyridyl groups Expanded π-π interactions; potential kinase inhibition
Analog 4: 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile () 8012-9640 C₂₄H₁₈N₃S 380.48 - Diphenylimidazole; benzonitrile High rigidity; strong dipole moments for crystal engineering

Research Findings and Functional Insights

a) Electronic Effects
  • The nitro group in Analog 2 () withdraws electrons, polarizing the benzene ring and increasing susceptibility to nucleophilic attack.
  • The trifluoromethyl group in Analog 1 () introduces strong electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets while resisting oxidative metabolism.

Biological Activity

The compound 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O4S2
  • Molecular Weight : 372.47 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticancer properties and its effects on cytokine production.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study reported IC50 values ranging from 3.6 µM to 11.0 µM for compounds targeting HCT-116, MCF-7, and HeLa cell lines . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazolidine ring significantly influenced cytotoxic activity, suggesting that the presence of the methylsulfanyl group may enhance efficacy in certain contexts.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
AHCT-1163.6
BMCF-711.0
CHeLa8.5

Anti-inflammatory Activity

The compound's potential as a cytokine inhibitor has also been explored. Substituted imidazoles have been shown to inhibit cytokines such as IL-1 and TNF, which are implicated in various inflammatory diseases . This suggests that the compound may be beneficial in treating conditions characterized by excessive cytokine production.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of the compound exhibit varying degrees of cytotoxicity against different cancer cell lines. A comprehensive SAR analysis revealed that specific substitutions can lead to enhanced activity against tumors .
  • Cytokine Inhibition : Research has indicated that compounds with imidazole moieties can effectively inhibit pro-inflammatory cytokines, potentially providing therapeutic avenues for conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Metabolic Stability : Modifications aimed at improving metabolic stability have been successful in enhancing the bioavailability of similar compounds, leading to fewer side effects and improved therapeutic profiles .

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